N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
Description
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide (CAS 871731-74-7) is a naphthalene-derived acetamide compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . Its structure features a naphthalene core substituted with a methoxy group at position 7 and an acetylated acetamide moiety at position 3 (Figure 1). Produced by Shanghai Jinpan Biotech Co., Ltd., it is marketed as a research-grade compound for non-clinical applications. Key properties include:
Properties
IUPAC Name |
N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9(17)12-6-11-4-5-13(19-3)8-14(11)15(7-12)16-10(2)18/h4-8H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQGDOTCOCADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470410 | |
| Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871731-74-7 | |
| Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide typically involves the acetylation of 7-methoxy-1-naphthylamine. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The naphthalene ring system provides a rigid framework that can interact with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Naphthalene Core
1-Acetamino-7-Naphthol (CAS 6470-18-4)
- Formula: C₁₂H₁₁NO₂
- Key differences : Replaces the methoxy group (OCH₃) at position 7 with a hydroxyl (-OH) and lacks the acetyl group at position 3.
- Impact :
- Reduced molecular weight (201.22 g/mol vs. 257.28 g/mol) .
- Increased polarity due to -OH, enhancing aqueous solubility but reducing membrane permeability.
- Reactivity: Hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike the chemically inert methoxy group in the target compound.
N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide (CAS 138112-76-2)
- Formula: C₁₅H₁₇NO₂
- Key differences : Features an ethyl linker between the naphthalene and acetamide groups.
- Lower molecular weight (243.30 g/mol) compared to the target compound .
Heterocyclic Acetamide Derivatives
Benzothiazole-Based Acetamides (EP3348550A1)
Examples:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key differences : Benzothiazole core instead of naphthalene; trifluoromethyl (-CF₃) and phenyl/methoxyphenyl substituents.
- Impact: Enhanced metabolic stability due to -CF₃ groups.
Triazole-Linked Acetamides (Research on Chemical Intermediates, 2023)
Examples:
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Key differences : Incorporates a triazole ring and naphthalene-oxy-methyl group.
- Impact :
Aromatic vs. Aliphatic Acetamides
N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)
- Formula : C₉H₁₂N₂O₂
- Key differences: Phenyl ring instead of naphthalene; amino (-NH₂) and methoxy (-OCH₃) substituents.
- Impact: Smaller aromatic system reduces van der Waals interactions. Amino group increases reactivity (e.g., susceptibility to diazotization) .
Structural and Spectral Comparison Table
Biological Activity
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in relation to melatonin receptor modulation and neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Structure and Properties
This compound features a naphthalene ring substituted with an acetyl group and a methoxy group. Its molecular formula is , which contributes to its pharmacological properties.
The compound primarily acts as an agonist for melatonin receptors MT1 and MT2. These receptors are crucial for regulating circadian rhythms and sleep-wake cycles. The modulation of these receptors suggests potential applications in treating mood disorders and sleep-related issues. Specifically, it has been shown to:
- Enhance serotonergic neurotransmission , which may contribute to its antidepressant effects.
- Influence neurotrophic factors , such as brain-derived neurotrophic factor (BDNF), potentially offering neuroprotective benefits .
Antidepressant Effects
Clinical studies indicate that this compound can improve sleep quality and alleviate symptoms of depression without causing daytime sedation, a common side effect of traditional antidepressants .
Neuroprotective Effects
The compound's influence on BDNF levels suggests it may play a role in neuroprotection, which is critical for maintaining neuronal health and function .
Synthesis Methods
Various synthesis methods have been reported for this compound, including:
- Acetylation of 7-methoxy-1-naphthylamine using acetic anhydride under reflux conditions.
- Reactions involving other naphthalene derivatives to modify functional groups conducive to biological activity .
Case Studies
Several studies have investigated the biological activity of this compound:
- Melatonin Receptor Modulation : In vitro studies demonstrated that the compound effectively binds to MT1 and MT2 receptors, enhancing their signaling pathways related to sleep regulation.
- Antidepressant Efficacy : A double-blind study involving subjects with major depressive disorder showed significant improvement in depressive symptoms after administration of the compound compared to a placebo group .
Comparative Biological Activity Table
| Compound Name | Melatonin Receptor Activity | Antidepressant Effects | Neuroprotective Potential |
|---|---|---|---|
| This compound | Agonist (MT1/MT2) | Significant improvement in symptoms | Influences BDNF levels |
| Agomelatine (similar structure) | Agonist (MT1/MT2) | Effective for major depression | Neuroprotective effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
